2-Dodecylguanidine ethanoate

Descripción

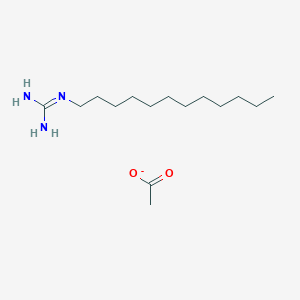

2-Dodecylguanidine ethanoate (CAS 2439-10-3), also referred to as 1-dodecylguanidine acetate, is a guanidinium salt composed of a dodecyl chain-linked guanidine moiety and an ethanoate (acetate) counterion . This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic dodecyl chain with a hydrophilic guanidinium group. The safety data sheet indicates it is a 100% pure substance requiring careful handling, with medical consultation advised upon exposure .

Propiedades

Fórmula molecular |

C15H32N3O2- |

|---|---|

Peso molecular |

286.43 g/mol |

Nombre IUPAC |

2-dodecylguanidine;acetate |

InChI |

InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |

Clave InChI |

YIKWKLYQRFRGPM-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylguanidine ethanoate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions generally include:

Dodecylamine and Cyanamide Reaction: This step involves the reaction of dodecylamine with cyanamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C.

Addition of Acetic Acid: After the initial reaction, acetic acid is added to the mixture to form the ethanoate salt. This step is usually performed at room temperature.

Industrial Production Methods

In industrial settings, the production of 2-Dodecylguanidine ethanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

2-Dodecylguanidine ethanoate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecylguanidine and acetic acid.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: The guanidine group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

Hydrolysis: Dodecylguanidine and acetic acid.

Oxidation: Oxidized derivatives of dodecylguanidine.

Substitution: Substituted guanidine derivatives.

Aplicaciones Científicas De Investigación

2-Dodecylguanidine ethanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Employed in studies related to antimicrobial activity and the inhibition of microbial growth.

Medicine: Investigated for its potential use in developing antimicrobial coatings for medical devices and surfaces.

Mecanismo De Acción

The antimicrobial activity of 2-Dodecylguanidine ethanoate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the guanidine group, which can form hydrogen bonds with membrane components, destabilizing the membrane structure .

Comparación Con Compuestos Similares

Structural and Functional Comparison

Table 1: Key Properties of Ethanoate-Containing Compounds

Q & A

Q. How can raw data from 2-Dodecylguanidine ethanoate experiments be effectively archived for future meta-analyses?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.